Benzidine-3,3'-dicarboxylic acid
Overview
Description
Benzidine-3,3’-dicarboxylic acid is a chemical compound with the molecular formula C14H12N2O4 . It is also known by other names such as 4,4’-Diamino-3,3’-biphenyldicarboxylic acid . It is used in the manufacture of dyes .
Molecular Structure Analysis
The molecular structure of Benzidine-3,3’-dicarboxylic acid consists of a biphenyl core with two amine groups and two carboxylic acid groups . The average mass of the molecule is 272.256 Da .Scientific Research Applications
Toxicology and Carcinogenicity Research
Benzidine-3,3'-dicarboxylic acid, and its derivatives have been extensively studied for their toxicological and carcinogenic properties. A major initiative by the National Toxicology Program focused on the health risks associated with exposure to benzidine and its congeners, including 3,3'-dimethylbenzidine and 3,3'-dimethoxybenzidine. These studies evaluated the metabolism, mutagenicity, toxicity, and carcinogenicity of these compounds (Morgan et al., 1994).
Substitutes for Hazardous Chromogens
Research has been conducted to find safer substitutes for conventional benzidine-type reagents. For instance, gamma,gamma'-(4,4'-Diamino-3,3'-biphenylylenedioxy)dibutyric acid (dicarboxidine) was developed as a safer alternative, offering improved stability and non-mutagenic properties in comparison to traditional benzidine derivatives (Jönsson et al., 1979).
Biochemical and Clinical Applications
This compound derivatives have been applied in biochemical assays, such as the quantitative determination of plasma hemoglobin. Dicarboxidine, a derivative, has been tested as a chromogenic reagent in place of more hazardous substances like benzidine in peroxidase reactions, showing potential for safer clinical applications (Swolin et al., 1982).
Genotoxicity Studies
Genotoxic effects of benzidine and its structural analogues, including 3,3'-diaminobenzidine, have been assessed in human lymphocytes. These studies provide insights into the DNA-damaging capacities of these compounds, contributing to a better understanding of their carcinogenic potential (Chen et al., 2003).
Material Science and Polymer Research
In material science, this compound derivatives have been used to synthesize polymeric metal complexes with applications in various fields. These complexes, involving bivalent metal ions, have been studied for their properties and potential applications (Patel & Patel, 1979).
Hemoglobin Binding and Biomonitoring
The binding of benzidine and its congeners to hemoglobin has been explored for biomonitoring purposes. Such studies are crucial in understanding the exposure of individuals to these carcinogenic chemicals and evaluating their health impacts (Birner et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-amino-5-(4-amino-3-carboxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQLVLWFQUUZII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062195 | |
Record name | [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4,4'-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
Record name | 3,3'-Dicarboxybenzidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3180 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4), Sol in alcohol, ether; insol in water | |
Record name | SID24822503 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 3,3'-DICARBOXYBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
2130-56-5 | |
Record name | 3,3′-Dicarboxy-4,4′-diaminobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2130-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dicarboxybenzidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4,4'-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4,4'-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzidine-3,3'-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZIDINE-3,3'-DICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLU8S18T9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,3'-DICARBOXYBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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